GB83

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

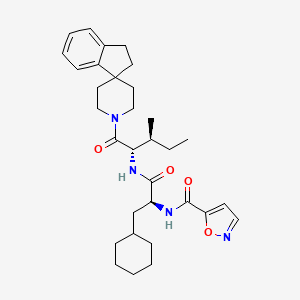

C32H44N4O4 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C32H44N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-12,14,18,22-23,26,28H,3-6,9-10,13,15-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1 |

InChI Key |

ZXMXAOYWSLZLQM-MCOVPRHSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 |

Canonical SMILES |

CCC(C)C(C(=O)N1CCC2(CCC3=CC=CC=C32)CC1)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Agonist and Antagonist Profile of GB83: A Deep Dive into its Unique Modulation of PAR2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GB83, a small molecule modulator of Protease-Activated Receptor 2 (PAR2), has presented a confounding pharmacological profile, having been initially identified as an antagonist, yet more recent and comprehensive studies have redefined it as a bona fide agonist with a unique mechanism of action. This guide elucidates the dual agonist versus antagonist activity of this compound, providing a detailed examination of its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization. The seemingly paradoxical antagonist activity of this compound is, in fact, a consequence of its potent agonism, which leads to profound and sustained receptor desensitization and internalization, rendering the receptor refractory to subsequent stimulation. This unique "antagonism-by-agonism" mechanism distinguishes this compound from classical PAR2 agonists and antagonists, making it a valuable tool for dissecting PAR2 signaling and a compound of interest in therapeutic development.

The Conundrum of this compound: From Antagonist to Atypical Agonist

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a critical role in inflammation, pain, and other physiological and pathophysiological processes.[1][2] It is activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which unmasks a tethered ligand that binds to and activates the receptor.[1][3]

This compound was initially developed and widely reported as a non-peptide PAR2 antagonist.[3][4] However, subsequent in-depth investigations have revealed that this compound is, in fact, a PAR2 agonist.[3][4][5][6] The initial mischaracterization stemmed from its ability to inhibit PAR2 activation by other agonists in certain experimental setups.[3][5] The current understanding is that this compound's apparent antagonist effect is a direct result of its unique agonist properties.[3][4][5][7]

Mechanism of Action: Unraveling the Dual Profile

The agonist activity of this compound is demonstrated by its ability to directly stimulate PAR2-mediated downstream signaling pathways, even in the absence of other agonists.[3][5][6] However, the kinetics and downstream consequences of this compound-induced activation differ significantly from canonical agonists like trypsin and the synthetic PAR2-activating peptide (PAR2-AP).[4][5]

Agonist Activity: Direct Activation of PAR2 Signaling

This compound directly activates PAR2, leading to the initiation of intracellular signaling cascades. The key signaling events triggered by this compound are:

-

Intracellular Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium levels.[3][5][7] However, unlike the rapid and transient calcium spike induced by trypsin and PAR2-AP, the response to this compound is characterized by a delayed onset and a sustained duration.[3][4][5]

-

MAPK Phosphorylation: Activation of PAR2 by this compound leads to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38, which are key signaling molecules in inflammatory pathways.[4][6] Similar to the calcium response, MAPK phosphorylation induced by this compound is also delayed and sustained compared to other agonists.[5][6]

The "Antagonist" Facet: Profound Desensitization and Internalization

The apparent antagonist activity of this compound arises from its ability to induce a profound and prolonged state of receptor desensitization and internalization.[3][5][7] This process renders PAR2 unresponsive to further stimulation by other agonists, thus mimicking the effect of an antagonist.

The key steps in this process are:

-

β-Arrestin Recruitment: Like trypsin, but in contrast to PAR2-AP, this compound stimulation leads to the robust and sustained recruitment of β-arrestin to the activated PAR2 receptor.[3][4][5]

-

Receptor Endocytosis: The recruitment of β-arrestin triggers the rapid and sustained internalization of PAR2 from the cell surface into endosomes.[4][5][6]

-

Delayed Receptor Recovery: Following internalization, the recovery of PAR2 to the cell surface is significantly delayed after stimulation with this compound compared to other agonists.[3][4][5] This prolonged absence of the receptor from the cell surface is a major contributor to its apparent antagonist effect.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity on PAR2.

| Parameter | Cell Line | Agonist (for inhibition) | Value | Reference |

| IC50 (Inhibition) | HT-29 | PAR2-AP | 2.1 ± 0.45 µM | [3] |

| Agonist Activity | HT-29 | - | Dose-dependent increase in intracellular calcium | [3][7] |

| Agonist Activity | HT-29 | - | Dose-dependent phosphorylation of ERK1/2 and p38 | [4][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound on PAR2.

Intracellular Calcium Measurement

-

Cell Culture: Human colorectal adenocarcinoma HT-29 cells, which endogenously express PAR2, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Preparation: Cells are seeded onto black-walled, clear-bottom 96-well plates and grown to confluence.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.

-

Compound Treatment: For antagonist activity, cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15 minutes) before the addition of a PAR2 agonist (e.g., PAR2-AP). For agonist activity, cells are directly stimulated with this compound.

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. The data is typically recorded as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity over baseline (for single-wavelength dyes like Fluo-4).

-

Data Analysis: The dose-response curves for agonist activity (EC50) or antagonist activity (IC50) are generated by plotting the change in fluorescence against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response equation.

Western Blotting for MAPK Phosphorylation

-

Cell Culture and Treatment: HT-29 cells are grown in culture dishes and treated with this compound, trypsin, or PAR2-AP for various time points.

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative level of MAPK phosphorylation.

Receptor Internalization Assay (Immunofluorescence)

-

Cell Culture: Cells expressing a tagged version of PAR2 (e.g., EGFP-PAR2) are grown on glass coverslips.

-

Compound Treatment: The cells are treated with this compound, trypsin, or PAR2-AP for different time intervals.

-

Fixation and Permeabilization: After treatment, the cells are fixed with paraformaldehyde and, if necessary for intracellular staining, permeabilized with a detergent like Triton X-100.

-

Immunostaining: The cells are incubated with primary antibodies against the tag (if applicable) or PAR2, followed by incubation with fluorescently labeled secondary antibodies. The nucleus can be counterstained with a DNA-binding dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and the subcellular localization of PAR2 is visualized using a confocal fluorescence microscope.

-

Analysis: The degree of receptor internalization is assessed by observing the translocation of PAR2 from the plasma membrane to intracellular vesicles.

Visualizations: Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathways Activated by this compound

Caption: this compound activates PAR2, leading to Gq-mediated calcium release and MAPK activation.

Mechanism of Apparent Antagonism by this compound

References

- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

GB83: A Unique Agonist of Protease-Activated Receptor 2 (PAR2) - A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) critically involved in inflammation and cellular signaling.[1] For years, the small molecule GB83 was classified and utilized as a selective PAR2 antagonist. However, recent comprehensive studies have overturned this classification, revealing this compound to be a bona fide agonist of PAR2 with a highly unusual mechanism of action.[1][2]

This compound directly activates PAR2, initiating downstream signaling cascades, including intracellular calcium mobilization and MAPK phosphorylation.[1][3] Crucially, this activation is characterized by a delayed onset and sustained duration, contrasting sharply with the rapid and transient signaling induced by canonical agonists like trypsin or PAR2-activating peptides (PAR2-AP).[1][4] The molecule's initial mischaracterization stems from its other dominant effect: inducing profound, prolonged receptor desensitization and internalization.[3][5] After activation by this compound, PAR2 is rapidly removed from the cell surface and its functional recovery is significantly delayed, effectively rendering the cell unresponsive to further PAR2 stimulation for an extended period.[1][5] This technical guide provides an in-depth analysis of this unique mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex pathways involved.

The Re-evaluation of this compound: From Antagonist to Agonist

This compound was initially developed as a non-peptidyl antagonist capable of reversibly inhibiting PAR2 activation at low micromolar concentrations.[2] This classification was supported by its ability to inhibit intracellular calcium increase in response to PAR2-AP with an IC50 of 2.1 µM.[5] However, subsequent investigations revealed that this compound itself could elicit PAR2-mediated cellular responses in the absence of any other agonist.[3][5] This agonist activity was definitively confirmed in studies using PAR2-knockout cells, where this compound had no effect, and in cells overexpressing PAR2, where it strongly induced signaling.[3] Further, the effects of this compound were completely blocked by the potent PAR2 antagonist AZ3451, confirming its action is mediated directly through PAR2.[3]

Core Mechanism of Action

G-Protein-Mediated Signaling

Like other PAR2 agonists, this compound initiates signaling through the activation of heterotrimeric G-proteins. The primary pathway involves the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC). This cascade ultimately results in the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38.[3][5]

A defining feature of this compound's action is the kinetic profile of this signaling cascade. Both the increase in intracellular calcium and the phosphorylation of MAPKs are markedly delayed and sustained when compared to the rapid and transient signals produced by trypsin and PAR2-AP.[1][4]

Receptor Desensitization, Internalization, and Recovery

The paradoxical "antagonist-like" behavior of this compound is explained by its profound effect on PAR2 trafficking and desensitization.[1] Upon activation by this compound, PAR2 undergoes phosphorylation by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[2][5]

Key distinctions in this process differentiate this compound from other agonists:

-

β-Arrestin Colocalization: Similar to trypsin, this compound induces a sustained colocalization of PAR2 with β-arrestin. This is in contrast to PAR2-AP, which elicits only a low level of colocalization.[5] This sustained association is critical for the subsequent steps.

-

Receptor Endocytosis: this compound triggers significant and sustained endocytosis (internalization) of the PAR2/β-arrestin complex from the plasma membrane.[2][5]

-

Delayed Recovery: The most critical aspect of this compound's mechanism is the subsequent fate of the internalized receptor. Following stimulation with this compound, the functional recovery of PAR2 on the cell surface is dramatically delayed.[1][5] Evidence suggests this recovery is not due to receptor recycling but rather depends on the de novo synthesis of new PAR2 molecules.[6] This long-lasting removal of functional receptors from the cell surface effectively shuts down the pathway, explaining why pre-treatment with this compound inhibits the action of other PAR2 agonists.

Quantitative Data Summary

The primary quantitative value reported for this compound reflects its ability to induce desensitization, which was initially measured as inhibitory potency against another agonist.

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 2.1 ± 0.45 µM | HT-29 | Inhibition of PAR2-AP-induced intracellular Ca²⁺ increase | [5] |

Key Experimental Protocols

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay measures the direct activation of the Gαq pathway by quantifying changes in intracellular calcium concentration.

-

Cell Culture: Human colorectal adenocarcinoma HT-29 cells, which endogenously express PAR2, are plated in 96-well plates.[5]

-

Dye Loading: Cells are incubated for 1 hour with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[5]

-

Compound Addition: Baseline fluorescence is measured before the automated addition of this compound, PAR2-AP (as a control), or vehicle. For inhibition studies, cells are pre-incubated with this compound for 15 minutes before adding PAR2-AP.[4]

-

Measurement: Fluorescence intensity is measured kinetically over several minutes using a microplate reader (e.g., FLUOstar Omega) with appropriate excitation/emission wavelengths. The change in fluorescence corresponds to the change in [Ca²⁺]i.[5]

MAPK Phosphorylation Analysis (Western Blot)

This method is used to confirm downstream signaling events by detecting the phosphorylated (active) forms of ERK1/2 and p38.

-

Cell Treatment: HT-29 cells are grown in 6-well plates and treated with compounds (e.g., 30 µM this compound) for various time points.[5]

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.[5]

-

Electrophoresis & Transfer: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and p-p38. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Membranes are often stripped and re-probed for total ERK1/2 and p38 as loading controls.

PAR2 Functional Recovery Assay

This protocol directly assesses the duration of receptor desensitization.

-

Initial Stimulation: HT-29 cells are treated with a high concentration of this compound, trypsin, or PAR2-AP (e.g., 30 µM) for 30 minutes to induce maximal desensitization.[5]

-

Washout: The agonist-containing medium is removed, and the cells are washed thoroughly (e.g., 3 times with PBS) to remove the compound.[5]

-

Recovery Incubation: Fresh culture medium is added, and cells are incubated for various time points (e.g., 0, 30, 60, 120, 240 minutes) to allow for receptor recovery.[5]

-

Re-stimulation: At each time point, the cells' responsiveness is tested by re-stimulating them with a standard agonist (PAR2-AP) and measuring the resulting [Ca²⁺]i signal as described in Protocol 5.1.[5]

-

Analysis: The magnitude of the calcium signal upon re-stimulation is compared to that of naive cells to quantify the percentage of functional recovery over time.

Conclusion

This compound is a unique pharmacological agent that acts as a PAR2 agonist, distinguished by its induction of delayed, sustained signaling and profound, long-lasting receptor desensitization.[1][5] Its mechanism, which involves sustained β-arrestin association and a slow, synthesis-dependent recovery of receptor function, explains its initial misidentification as an antagonist.[5][6] This dual nature makes this compound an invaluable tool for dissecting the nuanced roles of G-protein signaling versus β-arrestin-mediated pathways and for studying the long-term consequences of PAR2 activation and downregulation in various pathophysiological contexts.[1]

References

- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IJMS | Free Full-Text | this compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP [mdpi.com]

GB83: A Deep Dive into its Unique Signaling Properties in PAR2 Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a challenging target for therapeutic intervention. GB83, a small molecule initially identified as a PAR2 antagonist, has emerged as a fascinating pharmacological tool due to its unique agonistic properties that starkly contrast with those of endogenous proteases like trypsin and synthetic peptide agonists. This technical guide provides a comprehensive overview of the distinct signaling signature of this compound, detailing its effects on intracellular calcium mobilization, MAPK signaling, and receptor regulation. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential for advancing PAR2-targeted drug discovery.

Introduction: The Enigma of this compound

Initially characterized as a non-peptidyl antagonist of PAR2, this compound was shown to reversibly inhibit PAR2 activation with an IC50 of approximately 2 µM[1]. However, subsequent investigations revealed a more complex and intriguing pharmacology. It is now understood that this compound is, in fact, a bona fide agonist of PAR2, eliciting a unique and sustained signaling cascade that sets it apart from canonical agonists[1][2][3]. This paradoxical behavior, where an agonist causes profound and prolonged receptor desensitization, likely led to its initial mischaracterization as an antagonist[1][2]. Understanding the nuances of this compound-induced PAR2 activation is crucial for its application as a research tool and for the design of novel PAR2 modulators.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity on PAR2, comparing it with other standard PAR2 agonists where data is available.

| Parameter | This compound | PAR2-AP (SLIGKV-NH2) | Trypsin | Cell Line | Reference |

| IC50 (Inhibition of PAR2-AP induced Ca2+ mobilization) | 2.1 µM | N/A | N/A | HT-29 | [1] |

| Concentration for significant Ca2+ increase | 30 µM | 30 µM | 30 U/mL | HT-29 | [1] |

| Concentration for MAPK (ERK1/2 & p38) phosphorylation | 30 µM | 30 µM | 30 U/mL | HT-29 | [1] |

| Concentration for receptor endocytosis & β-arrestin colocalization | 30 µM | 30 µM | 30 U/mL | HT-29 | [1] |

Table 1: Potency and Efficacy of this compound in PAR2 Activation.

| Signaling Characteristic | This compound | PAR2-AP (SLIGKV-NH2) | Trypsin | Reference |

| Calcium Signal Profile | Slow and Prolonged | Rapid and Transient | Rapid and Transient | [1] |

| MAPK (ERK1/2 & p38) Activation Profile | Delayed and Sustained | Rapid and Transient | Rapid and Transient | [1][4] |

| Receptor Endocytosis | Sustained | Low Level | Sustained | [1][2] |

| β-arrestin Colocalization | Marked and Sustained | Low Level | Sustained | [1][2] |

| Receptor Recovery (Resensitization) | Significantly Delayed | Rapid | Delayed | [1][2] |

Table 2: Comparative Signaling Properties of PAR2 Agonists.

Unique Signaling Properties of this compound

Delayed and Sustained G-protein Signaling

Unlike the rapid and transient intracellular calcium mobilization and MAPK phosphorylation induced by trypsin and PAR2-activating peptides (PAR2-APs), this compound elicits a distinctively slow and prolonged response[1][2][4].

-

Intracellular Calcium Mobilization: this compound induces a significant increase in intracellular calcium levels, a hallmark of PAR2 activation via Gq coupling. However, the onset of this calcium signal is delayed and its duration is extended compared to other agonists[1]. Interestingly, at the single-cell level, this compound causes an asynchronous activation of PAR2, in contrast to the simultaneous activation observed with PAR2-AP. This phenomenon might be attributed to the physicochemical properties of this compound, such as membrane permeability, or its specific binding kinetics with the receptor[1].

-

MAPK Pathway Activation: The activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, is a critical downstream event in PAR2 signaling. This compound effectively stimulates the phosphorylation of both ERK1/2 and p38. This activation is mediated by PAR2, as it can be blocked by a selective PAR2 antagonist[1]. Similar to its effect on calcium signaling, this compound induces a more sustained phosphorylation of these kinases compared to the transient activation by trypsin and PAR2-AP[1].

Robust β-Arrestin Recruitment and Receptor Internalization

A key feature that distinguishes this compound's signaling profile is its profound and sustained engagement of the β-arrestin pathway.

-

β-Arrestin Colocalization: this compound markedly induces the colocalization of PAR2 with β-arrestin[1][2]. This is in stark contrast to PAR2-AP, which elicits only a low level of β-arrestin recruitment[1]. The robust recruitment of β-arrestin by this compound is more akin to that induced by the endogenous protease, trypsin[1][2].

-

Receptor Endocytosis: The strong interaction with β-arrestin leads to sustained endocytosis of PAR2[1][2]. This prolonged internalization contributes to the long-lasting desensitization of the receptor at the cell surface.

Prolonged Desensitization and Slow Receptor Recovery

The most striking and functionally significant consequence of this compound-mediated PAR2 activation is the prolonged desensitization and significantly delayed recovery of the receptor's function and cell surface localization[1][2]. This profound and lasting inactivation of the receptor is the primary reason why this compound was initially misidentified as an antagonist. While both trypsin and this compound induce receptor internalization, the recovery of PAR2 function following this compound stimulation is markedly slower[1].

Signaling Pathways and Experimental Workflows

This compound-Induced PAR2 Signaling Pathway

Caption: this compound activates PAR2, leading to delayed but sustained G-protein and robust β-arrestin signaling.

Experimental Workflow: Characterizing this compound Activity

Caption: Workflow for the experimental characterization of this compound's signaling properties at PAR2.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Intracellular Calcium Mobilization Assay

-

Cell Culture and Preparation:

-

Seed PAR2-expressing cells (e.g., HT-29) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

On the day of the assay, wash the cells with a buffered saline solution (e.g., HBSS) containing calcium and magnesium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in the dark at 37°C for 30-60 minutes.

-

After incubation, wash the cells to remove excess dye.

-

-

Compound Preparation and Addition:

-

Prepare stock solutions of this compound, PAR2-AP, and trypsin in an appropriate vehicle (e.g., DMSO for this compound, water or buffer for peptides and enzymes).

-

Prepare serial dilutions of the agonists in the assay buffer.

-

For antagonist studies, pre-incubate the cells with this compound or a known PAR2 antagonist (e.g., AZ3451) for a specified period (e.g., 15 minutes) before adding the agonist.

-

-

Data Acquisition:

-

Use a fluorescence plate reader to measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a baseline fluorescence reading for a short period before the automated injection of the agonist.

-

Continue to record the fluorescence signal over time to capture the kinetics of the calcium response.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data can be expressed as the peak fluorescence change from baseline or the area under the curve.

-

For antagonist activity, calculate the percentage inhibition of the agonist-induced response and determine the IC50 value by fitting the data to a dose-response curve.

-

MAPK (ERK1/2 and p38) Phosphorylation Assay (Western Blot)

-

Cell Treatment and Lysis:

-

Grow cells to near confluence in culture dishes.

-

Serum-starve the cells for several hours to reduce basal MAPK activity.

-

Treat the cells with this compound, trypsin, or PAR2-AP for various time points.

-

To stop the stimulation, place the dishes on ice and wash with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Normalize the protein concentrations for all samples.

-

Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

-

Immunodetection:

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38 overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2, total p38, or a housekeeping protein like β-actin or GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels or the housekeeping protein.

-

Express the results as fold-change over the untreated control.

-

β-Arrestin Recruitment and Receptor Internalization Assay (Immunofluorescence Microscopy)

-

Cell Culture and Transfection (if necessary):

-

Seed cells on glass coverslips or in imaging-compatible plates.

-

For visualization, cells can be transiently or stably transfected with fluorescently tagged proteins, such as PAR2-EGFP and β-arrestin-RFP[1].

-

-

Cell Treatment:

-

Treat the cells with this compound, PAR2-AP, or trypsin for various time points (e.g., 0, 10, 30, 60 minutes)[1].

-

-

Immunofluorescence Staining (for endogenous proteins):

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with primary antibodies against PAR2 and β-arrestin.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Image Acquisition:

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Capture images from multiple fields of view for each condition.

-

-

Data Analysis:

-

β-Arrestin Recruitment: Visually assess the translocation of β-arrestin from the cytoplasm to the plasma membrane where it colocalizes with PAR2. Quantify the colocalization using image analysis software (e.g., by calculating Pearson's correlation coefficient).

-

Receptor Internalization: Observe the movement of PAR2 from the plasma membrane to intracellular vesicles. Quantify internalization by measuring the fluorescence intensity at the membrane versus the cytoplasm or by counting the number of intracellular puncta.

-

Conclusion and Future Directions

This compound represents a paradigm-shifting molecule in the study of PAR2. Its unique signaling signature, characterized by delayed and sustained G-protein activation, robust and prolonged β-arrestin engagement, and profound receptor desensitization, provides an invaluable tool to dissect the complex downstream consequences of PAR2 activation. The distinct signaling profile of this compound highlights the potential for biased agonism at PAR2, where ligands can selectively engage specific signaling pathways (G-protein vs. β-arrestin) to achieve desired therapeutic effects.

Future research should focus on elucidating the precise molecular interactions between this compound and the PAR2 receptor that govern its unique activation kinetics and signaling bias. Furthermore, exploring the in vivo consequences of this compound-mediated PAR2 activation in various disease models will be crucial to understanding the therapeutic potential of modulating PAR2 signaling in this distinctive manner. The continued study of this compound and the development of other biased PAR2 ligands will undoubtedly pave the way for more sophisticated and effective treatments for a range of inflammatory and proliferative diseases.

References

- 1. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

GB83: A Comprehensive Technical Guide to its Physicochemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB83 is a small molecule modulator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Initially identified as a PAR2 antagonist, more recent evidence suggests that this compound acts as a biased agonist, selectively activating certain downstream signaling pathways while antagonizing others. This complex pharmacological profile makes this compound a valuable tool for dissecting the intricacies of PAR2 signaling and a potential lead compound for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, structure, and biological activity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.

Physicochemical Properties and Structure

This compound is a synthetic, non-peptidic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-N-((S)-1-(((2S,3S)-1-(1',3'-dihydrospiro[indene-2,4'-piperidine]-1'-yl)-3-methyl-1-oxopentan-2-yl)amino)-3-(cyclohexyl)-1-oxopropan-2-yl)isoxazole-5-carboxamide | N/A |

| Molecular Formula | C32H44N4O4 | [1] |

| Molecular Weight | 548.72 g/mol | [1] |

| CAS Number | 1252806-86-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Structure:

The chemical structure of this compound is characterized by a central cyclohexylalanine and isoleucine core, flanked by an isoxazole-5-carboxamide (B1310951) group and a spiro[indene-2,4'-piperidine] moiety.

Biological Activity and Mechanism of Action

This compound's interaction with PAR2 is multifaceted. While initially characterized as an antagonist, subsequent studies have revealed a more nuanced mechanism of action, classifying it as a biased agonist.[2][3][4][5][6]

Antagonistic Activity:

This compound has been shown to inhibit PAR2 activation by various agonists, including trypsin and activating peptides, in certain cellular contexts. This antagonistic effect is particularly evident in the inhibition of Gαq-mediated intracellular calcium mobilization.[7]

Agonistic (Biased) Activity:

Conversely, this compound can also act as an agonist, stimulating other PAR2-mediated signaling pathways. Notably, it has been observed to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key event in the mitogen-activated protein kinase (MAPK) cascade.[2][3] This biased agonism suggests that this compound stabilizes a conformation of the PAR2 receptor that preferentially couples to specific downstream effectors.

The following diagram illustrates the known signaling pathways associated with PAR2 activation and the points at which this compound is thought to exert its effects.

Caption: PAR2 signaling pathways and the modulatory effects of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of structurally similar isoxazole-piperidine compounds, a representative synthetic route can be proposed.[8][9] This would likely involve the coupling of a protected cyclohexylalanine-isoleucine dipeptide with a 5-isoxazole carboxylic acid and subsequent reaction with a spiro[indene-2,4'-piperidine] moiety, followed by deprotection steps. Researchers aiming to synthesize this compound should refer to the literature on the synthesis of related PAR2 modulators for detailed reaction conditions and purification methods.

In Vivo Model: Neutrophil Elastase-Induced Synovitis in Mice

This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound in a mouse model of synovitis.[10][11]

1. Animals:

-

Male C57BL/6 mice, 8-12 weeks old.

2. Reagents:

-

Human neutrophil elastase (NE)

-

This compound

-

Vehicle (e.g., saline with 0.1% DMSO)

-

Anesthetic (e.g., isoflurane)

3. Procedure:

-

Anesthetize mice using isoflurane.

-

Administer this compound (e.g., 5 µg in 100 µL vehicle) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to NE injection.

-

Inject human neutrophil elastase (e.g., 1 µg in 10 µL saline) intra-articularly into the right knee joint. Inject the left knee with saline as a control.

-

At various time points (e.g., 4, 24, 48 hours) post-injection, assess joint inflammation by measuring knee joint diameter with a digital caliper.

-

Assess pain behavior using a von Frey filament test to measure mechanical allodynia.

-

At the end of the experiment, euthanize the animals and collect knee joint tissue for histological analysis (e.g., H&E staining to assess cellular infiltration) and measurement of inflammatory mediators (e.g., cytokines via ELISA).

4. Data Analysis:

-

Compare knee joint diameter and paw withdrawal thresholds between this compound-treated and vehicle-treated groups.

-

Analyze histological scores and cytokine levels to determine the effect of this compound on inflammation.

Caption: Experimental workflow for the in vivo synovitis model.

In Vitro Assay: Intracellular Calcium Mobilization

This protocol describes a common method for measuring changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[12][13][14][15]

1. Cell Culture:

-

Culture cells expressing PAR2 (e.g., HT-29 or HEK293-PAR2) in a 96-well black, clear-bottom plate to ~80-90% confluency.

2. Reagents:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PAR2 agonist (e.g., trypsin or SLIGRL-NH2)

-

This compound

3. Fura-2 Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash cells once with HBSS.

-

Add 100 µL of Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Add 100 µL of HBSS to each well.

4. Measurement:

-

Use a fluorescence plate reader capable of dual-wavelength excitation.

-

Measure baseline fluorescence for a short period (e.g., 30 seconds).

-

Add this compound at various concentrations and incubate for a specified time (e.g., 15 minutes).

-

Add the PAR2 agonist and immediately begin recording fluorescence.

-

Excite Fura-2 at 340 nm and 380 nm and measure emission at 510 nm.

5. Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

-

Normalize the data to the baseline fluorescence.

-

Plot the change in the F340/F380 ratio over time to visualize the calcium response.

-

Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.

In Vitro Assay: ERK1/2 Phosphorylation (Western Blot)

This protocol outlines the steps for detecting changes in ERK1/2 phosphorylation in response to this compound treatment using Western blotting.[16][17][18][19][20]

1. Cell Culture and Treatment:

-

Culture cells expressing PAR2 in 6-well plates to ~80-90% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 5, 15, 30 minutes). Include a positive control (e.g., a known PAR2 agonist) and a vehicle control.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

3. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

4. Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Compare the levels of ERK1/2 phosphorylation across different treatment conditions.

Conclusion

This compound is a fascinating and complex molecule that has evolved from being considered a straightforward PAR2 antagonist to a more nuanced biased agonist. Its ability to selectively modulate PAR2 signaling pathways provides a powerful tool for researchers to investigate the diverse roles of this receptor in health and disease. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to further elucidate the therapeutic potential of targeting PAR2. As our understanding of biased agonism and PAR2 signaling continues to grow, molecules like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hellobio.com [hellobio.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. abcam.cn [abcam.cn]

- 16. 3.4. Western Blotting and Detection [bio-protocol.org]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

GB83: A Dual-Function Pharmacological Tool for Probing Protease-Activated Receptor 2 (PAR2) Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR), plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase, unveils a tethered ligand that initiates downstream signaling.[3] The study of PAR2 has been significantly advanced by the development of pharmacological tools, among which GB83 stands out due to its complex and intriguing mechanism of action. Initially characterized as a PAR2 antagonist, recent evidence has compellingly redefined this compound as a bona fide agonist with a unique mode of action that leads to profound and prolonged receptor desensitization and internalization. This dual functionality makes this compound a valuable and versatile tool for dissecting the intricate signaling pathways and regulatory mechanisms of PAR2.

This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying PAR2 function. It includes a compilation of quantitative data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways and experimental workflows to aid researchers in effectively utilizing this multifaceted pharmacological agent.

Mechanism of Action: An Agonist with Antagonistic Consequences

This compound was first identified as a non-peptide antagonist of PAR2, capable of inhibiting PAR2 activation by both proteases and synthetic peptide agonists.[4] Indeed, pretreatment with this compound can potently inhibit the intracellular calcium increase induced by PAR2-activating peptide (PAR2-AP) with an IC50 of approximately 2.1 µM in HT-29 cells.[5] However, subsequent and more detailed investigations have revealed that this compound is, in fact, a PAR2 agonist.[3][5]

Unlike the rapid and transient signaling induced by canonical agonists like trypsin or PAR2-AP, this compound elicits a delayed and sustained increase in intracellular calcium and phosphorylation of MAPKs such as ERK1/2.[3] This agonistic activity is mediated through PAR2, as it is absent in cells not expressing the receptor and can be blocked by other PAR2 antagonists like AZ3451.[5]

The apparent antagonistic effects of this compound stem from its ability to induce robust and prolonged desensitization and internalization of PAR2.[3][5] this compound, similar to trypsin, promotes a sustained endocytosis of PAR2 and its colocalization with β-arrestin.[3] This leads to a significant delay in the recovery of functional PAR2 on the cell surface, which is thought to be reliant on de novo protein synthesis.[5] This prolonged refractory state effectively renders the cell unresponsive to subsequent PAR2 stimulation, thus explaining the initial characterization of this compound as an antagonist. This unique "agonist-induced antagonism" makes this compound a powerful tool to study the consequences of long-term PAR2 downregulation.

Quantitative Data for this compound and Other PAR2 Modulators

For researchers to effectively design experiments, a clear understanding of the potency and efficacy of this compound in comparison to other commonly used PAR2 modulators is essential. The following table summarizes key quantitative data from the literature.

| Compound | Class | Assay | Cell Line | Potency (IC50/EC50) | Reference |

| This compound | Agonist (with desensitizing/internalizing effects) | Inhibition of PAR2-AP-induced Ca2+ increase | HT-29 | IC50: 2.1 ± 0.45 µM | [5] |

| This compound | Agonist | Intracellular Ca2+ increase | A2058-PAR2 | EC50: 2.1 ± 0.17 µM | [5] |

| Trypsin | Agonist (Protease) | Intracellular Ca2+ increase | HT-29 | - | [5] |

| PAR2-AP (e.g., SLIGKV-NH2) | Agonist (Peptide) | Intracellular Ca2+ increase | HT-29 | - | [5] |

| AZ3451 | Antagonist | Inhibition of PAR2-AP-induced Ca2+ increase | - | IC50: 23 nM | [6] |

| GB88 | Biased Antagonist | Inhibition of 2f-LIGRLO-NH2-induced Ca2+ release | HT-29 | IC50: 560 nM | [7] |

| I-191 | Antagonist | Inhibition of PAR2-mediated Ca2+ release | - | Nanomolar range | [7] |

| C391 | Antagonist | Inhibition of 2-at-LIGRL-NH2-induced Ca2+ signaling | 16HBE14o- | IC50: 1.30 µM | [8] |

Signaling Pathways Modulated by this compound

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results.

Gq/11-PLC-Calcium Signaling

Upon binding to PAR2, this compound induces a conformational change that activates heterotrimeric G proteins of the Gq/11 family. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a hallmark of PAR2 activation and can be readily measured in vitro.

Figure 1: this compound-induced Gq/11-PLC-calcium signaling pathway.

MAPK/ERK Signaling

Another important downstream consequence of PAR2 activation by this compound is the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 serves as a robust and quantifiable marker of PAR2 activation.

Figure 2: this compound-induced MAPK/ERK signaling pathway.

β-Arrestin Recruitment and Receptor Internalization

A defining feature of this compound's action is its ability to induce the recruitment of β-arrestins to the activated PAR2. This interaction is critical for both G protein-independent signaling and for mediating receptor desensitization and internalization. The colocalization of PAR2 and β-arrestin, followed by the trafficking of the receptor to intracellular compartments, can be visualized using microscopy techniques. The prolonged nature of this internalization is a key factor in the apparent antagonistic effects of this compound.

Figure 3: this compound-induced PAR2 internalization pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the effects of this compound on PAR2 function.

In Vitro Assays

This assay is fundamental for observing the agonistic activity of this compound and its inhibitory effect on other PAR2 agonists.

-

Materials:

-

HT-29 or other PAR2-expressing cells

-

96-well black-walled, clear-bottom plates

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

This compound, PAR2-AP (e.g., 2-furoyl-LIGRLO-NH2), and other relevant compounds

-

Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

-

-

Protocol:

-

Cell Plating: Seed PAR2-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in Assay Buffer. If using, add probenecid (e.g., 2.5 mM).

-

Aspirate the culture medium from the cells and wash once with Assay Buffer.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

-

-

Compound Preparation: Prepare serial dilutions of this compound and control agonists in Assay Buffer at a concentration 4-5 times the final desired concentration in a separate 96-well plate (agonist plate).

-

Measurement of Calcium Flux:

-

Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

-

Program the instrument to record a baseline fluorescence for 10-20 seconds.

-

The instrument will then automatically add the compounds from the agonist plate to the cell plate.

-

Continue recording the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response.

-

-

Data Analysis:

-

For agonism, calculate the peak fluorescence response over baseline.

-

For antagonism, pre-incubate cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) before adding a fixed concentration (e.g., EC80) of a PAR2 agonist. Calculate the percent inhibition of the agonist response.

-

Determine EC50 or IC50 values by fitting the concentration-response data to a sigmoidal curve.

-

-

Figure 4: Experimental workflow for the intracellular calcium mobilization assay.

This assay is used to confirm that this compound activates the MAPK/ERK signaling pathway downstream of PAR2.

-

Materials:

-

PAR2-expressing cells (e.g., HT-29)

-

6-well plates

-

Serum-free culture medium

-

This compound and control compounds

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

-

-

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Treat cells with different concentrations of this compound or control compounds for various time points (e.g., 5, 15, 30 minutes).

-

-

Lysate Preparation:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer. Denature by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total-ERK1/2.

-

-

Data Analysis: Quantify band intensities using image analysis software and express p-ERK levels relative to total-ERK.

-

Figure 5: Experimental workflow for the ERK1/2 phosphorylation Western blot assay.

This imaging-based assay allows for the direct visualization of this compound-induced PAR2 internalization.

-

Materials:

-

Cells stably or transiently expressing fluorescently-tagged PAR2 (e.g., PAR2-EGFP).

-

Glass-bottom dishes or coverslips.

-

Live-cell imaging medium.

-

This compound and control compounds.

-

Confocal microscope with an environmental chamber (37°C, 5% CO2).

-

-

Protocol:

-

Cell Plating: Plate PAR2-EGFP expressing cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Live-Cell Imaging Setup:

-

Place the dish on the stage of the confocal microscope within the environmental chamber and allow the temperature to equilibrate.

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

-

Image Acquisition:

-

Identify a field of cells with clear plasma membrane expression of PAR2-EGFP.

-

Acquire a baseline image (time 0).

-

Carefully add this compound or a control compound to the dish.

-

Acquire images at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes or longer to track the movement of the fluorescently-tagged receptor from the plasma membrane to intracellular vesicles (puncta).

-

-

Data Analysis:

-

Quantify the degree of internalization by counting the number of intracellular puncta per cell or by measuring the decrease in plasma membrane fluorescence intensity over time using image analysis software (e.g., ImageJ).

-

-

Figure 6: Experimental workflow for the PAR2 internalization imaging assay.

In Vivo Assay

This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds like this compound.

-

Materials:

-

Male Sprague-Dawley rats or Swiss mice.

-

Carrageenan (1% w/v in sterile saline).

-

This compound dissolved in an appropriate vehicle (e.g., saline, DMSO, or oil).

-

Parenteral administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection).

-

Plethysmometer or calipers to measure paw volume/thickness.

-

-

Protocol:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the baseline volume or thickness of the right hind paw of each animal.

-

Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection or oral gavage) at a set time (e.g., 30-60 minutes) before the carrageenan injection.

-

Induction of Edema: Inject 50-100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement.

-

Compare the edema in the this compound-treated groups to the vehicle-treated control group.

-

Calculate the percentage of inhibition of edema.

-

-

Figure 7: Experimental workflow for the carrageenan-induced paw edema model.

Selectivity, Pharmacokinetics, and Other Considerations

-

Selectivity: While primarily targeting PAR2, this compound has been shown to be a positive allosteric modulator of PAR1.[6] It does not appear to affect PAR4 internalization.[5] Researchers should consider these off-target effects when designing and interpreting experiments, particularly in systems where multiple PARs are expressed.

-

Pharmacokinetics and Pharmacodynamics: There is limited publicly available information on the detailed pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, such as its bioavailability, half-life, and tissue distribution. Researchers planning in vivo studies should consider conducting preliminary PK/PD studies to determine optimal dosing regimens.

-

Preparation and Handling: this compound is a small molecule that is typically dissolved in DMSO for in vitro stock solutions. For in vivo studies, appropriate vehicle selection is crucial and may require formulation development to ensure solubility and stability.

Conclusion

This compound is a unique and powerful pharmacological tool for investigating the biology of PAR2. Its dual nature as an agonist that induces profound and prolonged receptor downregulation provides a means to explore the consequences of both acute PAR2 activation and its long-term functional antagonism. By understanding its distinct mechanism of action and employing the appropriate experimental protocols, researchers can leverage this compound to gain deeper insights into the multifaceted roles of PAR2 in health and disease, paving the way for the development of novel therapeutic strategies targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. mdpi.com [mdpi.com]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Agonist/Antagonist Nature of GB83: An In-depth Technical Guide to its Effect on Intracellular Calcium Mobilization Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modulatory effects of GB83 on Protease-Activated Receptor 2 (PAR2), with a specific focus on its unique impact on intracellular calcium mobilization kinetics. Previously characterized as a PAR2 antagonist, recent findings have redefined this compound as a bona fide agonist with a distinct signaling signature compared to other PAR2 activators. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows to facilitate a deeper understanding and application of this compound in research and drug development.

Core Findings: this compound's Unique Agonistic Profile at PAR2

This compound, a non-peptidic small molecule, was initially identified as a reversible PAR2 antagonist. However, it is now understood to be a PAR2 agonist that elicits a distinct intracellular calcium response. Unlike the rapid and transient calcium signals induced by canonical PAR2 agonists like trypsin and PAR2-activating peptide (PAR2-AP), this compound triggers a delayed and sustained increase in intracellular calcium levels.[1][2] This unique kinetic profile suggests a different mode of action at the receptor, which may explain its previously observed inhibitory effects in certain experimental contexts.[1][3]

The agonistic activity of this compound is strictly PAR2-dependent. In cell lines lacking functional PAR2, this compound does not induce an increase in intracellular calcium. Conversely, in cells overexpressing human PAR2, this compound strongly elevates intracellular calcium levels.[1] This effect is completely blocked by the selective PAR2 antagonist AZ3451, further confirming that this compound's activity is mediated through PAR2.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with PAR2, providing a basis for experimental design and data interpretation.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound (as an agonist) | A2058-PAR2 | EC50 | 2.1 ± 0.17 µM | [5] |

| This compound (as an antagonist vs. PAR2-AP) | HT-29 | IC50 | 2.1 ± 0.45 µM | [3] |

Table 1: Potency of this compound in modulating PAR2-mediated intracellular calcium mobilization.

| Agonist | Cell Line | Calcium Signal Kinetics | Reference |

| This compound | HT-29, A2058-PAR2 | Delayed and Sustained | [1][3] |

| Trypsin | HT-29 | Rapid and Transient | [1][3] |

| PAR2-AP | HT-29 | Rapid and Transient | [1][3] |

Table 2: Qualitative comparison of intracellular calcium mobilization kinetics induced by different PAR2 agonists.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Caption: this compound-mediated PAR2 signaling pathway leading to intracellular calcium mobilization.

Caption: Experimental workflow for measuring intracellular calcium mobilization.

Experimental Protocols

The following is a generalized protocol for measuring intracellular calcium mobilization induced by this compound, based on common methodologies. Specific parameters may require optimization depending on the cell line and equipment used.

Materials

-

Cell Lines: Human colorectal adenocarcinoma HT-29 cells (endogenously expressing PAR2) or A2058 melanoma cells stably transfected with human PAR2 (A2058-PAR2).

-

Reagents: this compound, Trypsin, PAR2-AP (SLIGKV-NH2), AZ3451.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Buffers and Media: Standard cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Equipment: 96-well black, clear-bottom cell culture plates, fluorescence microplate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation), fluorescence microscope.

Procedure

-

Cell Plating:

-

Culture cells to ~80-90% confluency.

-

Trypsinize and seed cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically between 1-5 µM. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement of Intracellular Calcium Mobilization:

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS to each well.

-

Place the plate into the fluorescence microplate reader, pre-set to 37°C.

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Using the instrument's automated injectors, add the desired concentration of this compound or other test compounds.

-

Continue to record the fluorescence signal for a period sufficient to capture the full calcium response (e.g., 200-300 seconds), especially noting the delayed and sustained response to this compound.

-

-

Data Analysis:

-

The change in intracellular calcium is typically represented as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0).

-

Alternatively, data can be normalized to the maximum response induced by a reference agonist or ionophore (e.g., ionomycin).

-

Kinetic parameters such as the time to peak, peak amplitude, and the duration of the signal can be calculated from the kinetic curves.

-

For dose-response experiments, plot the peak fluorescence intensity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. For antagonists, the IC50 can be determined by measuring the inhibition of the response to a fixed concentration of an agonist.

-

This comprehensive guide provides a detailed understanding of this compound's effect on intracellular calcium mobilization, equipping researchers with the necessary information to design and interpret experiments aimed at further exploring the therapeutic potential of modulating PAR2 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Downstream Targets of GB83-Mediated PAR2 Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 2 (PAR2), a G-protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cell proliferation.[1][2] Its activation by serine proteases initiates a cascade of intracellular signaling events.[3] GB83, a compound initially identified as a PAR2 antagonist, has been subsequently reclassified as a bona fide agonist with a unique mechanism of action.[4][5][6] Unlike the rapid and transient signaling induced by canonical agonists like trypsin or PAR2-activating peptides (PAR2-AP), this compound elicits delayed, sustained downstream signals.[1][4][7] This distinct profile is characterized by prolonged intracellular calcium mobilization, sustained MAPK phosphorylation, and robust β-arrestin-mediated receptor internalization, leading to long-term desensitization.[1][4][5] This prolonged desensitization explains its apparent antagonistic effects observed in earlier studies.[1][4] This guide provides an in-depth examination of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Signaling Pathways Activated by this compound

This compound modulates PAR2-mediated cellular responses through two principal signaling axes: G-protein-dependent pathways and β-arrestin-mediated receptor trafficking and desensitization.

G-Protein-Mediated Signaling

Activation of PAR2 by this compound triggers canonical G-protein signaling cascades, primarily through Gαq.[8] This leads to the activation of downstream effectors responsible for key cellular responses.

-

Intracellular Calcium ([Ca²⁺]) Mobilization: this compound treatment leads to a marked increase in intracellular calcium levels.[1][4] This response is initiated through the Gαq-Phospholipase C (PLC) pathway, culminating in the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of Ca²⁺ from intracellular stores. A defining characteristic of this compound's action is its induction of a slow and prolonged calcium signal, in contrast to the rapid and transient signals produced by trypsin and PAR2-AP.[1][9]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound stimulates the phosphorylation of key MAPK family members, which are critical regulators of cell proliferation and inflammation.[1][5]

This activation of both ERK1/2 and p38 MAPK via PAR2 is crucial, as these pathways are implicated in cellular proliferation and the production of inflammatory cytokines.[1][5]

β-Arrestin Recruitment and Receptor Regulation

This compound is a potent inducer of β-arrestin recruitment to PAR2.[1][4] This interaction is critical for receptor desensitization, internalization (endocytosis), and potentially for initiating G-protein-independent signaling.

-

Sustained Endocytosis: Unlike PAR2-AP, which elicits minimal receptor internalization, this compound and trypsin both induce sustained endocytosis of PAR2.[1][4]

-

Colocalization with β-Arrestin: this compound promotes a strong and sustained colocalization of PAR2 with β-arrestin, a key step preceding internalization.[1][4]

-

Prolonged Desensitization and Slow Recovery: A key feature of this compound's action is the significantly delayed recovery of PAR2 localization and function at the cell surface following stimulation.[1][4] This prolonged desensitization state is the likely reason this compound was initially mischaracterized as an antagonist, as its initial activation and subsequent long-term desensitization of the receptor pool would inhibit responses to subsequent agonist challenges.[4]

Quantitative Data Summary

The following tables summarize the comparative effects of this compound on PAR2 downstream signaling events as documented in the literature.

| Parameter | This compound | Trypsin / PAR2-AP | Reference |

| [Ca²⁺] Signal Onset | Delayed | Rapid | [1][4][9] |

| [Ca²⁺] Signal Duration | Sustained / Prolonged | Transient | [1][4][7] |

| IC₅₀ (Inhibition of PAR2-AP) | 2.1 ± 0.45 µM | N/A | [1] |